



# Application Notes and Protocols: PAd-DalPhos in C-O Cross-Coupling of Phenols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The formation of diaryl ethers is a critical transformation in organic synthesis, as this structural motif is prevalent in a wide array of pharmaceuticals, natural products, and functional materials. Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper, limiting their functional group tolerance and overall efficiency. Modern cross-coupling methodologies have emerged to address these limitations, with palladium-catalyzed Buchwald-Hartwig amination being a well-established tool. Recently, nickel catalysis has garnered significant attention as a more sustainable and cost-effective alternative.

Within the realm of nickel catalysis, the development of specialized ligands has been paramount to achieving high efficiency and broad substrate scope. The DalPhos (Dalhousie Phosphine) family of ligands, developed by the Stradiotto group, has shown remarkable performance in a variety of cross-coupling reactions.[1] In particular, **PAd-DalPhos** and its derivatives have proven to be enabling ligands for challenging transformations.

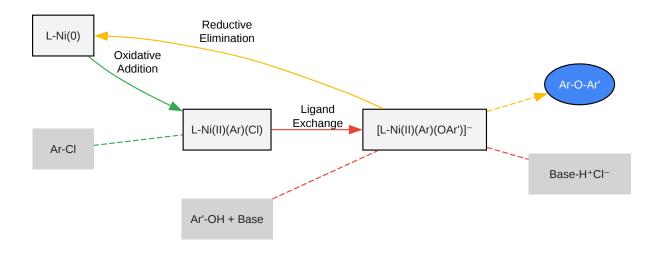
This document provides detailed application notes and protocols for the use of the Ph**PAd-DalPhos**/Ni(COD)<sub>2</sub> catalyst system in the C-O cross-coupling of substituted phenols with (hetero)aryl chlorides.[2] Specifically, it focuses on the synthesis of pyridyl-O-aryl ethers, which are common frameworks in active pharmaceutical ingredients.[2] The protocols and data



presented are compiled from peer-reviewed scientific literature to provide researchers with a reliable guide for implementing this methodology.

## **Catalytic Cycle**

The proposed catalytic cycle for the nickel-catalyzed C-O cross-coupling of phenols with aryl chlorides is depicted below. The cycle is believed to proceed through a Ni(0)/Ni(II) manifold.



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Figure 1: Proposed catalytic cycle for the nickel-catalyzed C-O cross-coupling of phenols.

## **Data Presentation**

The following tables summarize the substrate scope for the C-O cross-coupling of various phenols and chloropyridines using the Ph**PAd-DalPhos**/Ni(COD)<sub>2</sub> catalyst system. The data is adapted from Bodé, N. E.; McGuire, R. T.; Stradiotto, M. Org. Lett.2022, 24, 8986–8989.[2]

Table 1: Scope of Phenol Coupling Partners



Entry	Phenol	Product	Yield (%)
1	Phenol	2-(p-tolyloxy)quinoline	85
2	4-Methoxyphenol	2-((4- methoxyphenyl)oxy)q uinoline	82
3	4-Chlorophenol	2-((4- chlorophenyl)oxy)quin oline	75
4	4- (Trifluoromethyl)pheno I	2-((4- (trifluoromethyl)phenyl )oxy)quinoline	68
5	3-Methylphenol	2-(m- tolyloxy)quinoline	80
6	2-Methylphenol	2-(o-tolyloxy)quinoline	71
7	2,6-Dimethylphenol	2-((2,6- dimethylphenyl)oxy)qu inoline	55

Reaction conditions: 2-chloroquinoline (0.5 mmol), phenol (0.6 mmol), NaOtBu (0.7 mmol), Ph**PAd-DalPhos** (0.025 mmol), Ni(COD)<sub>2</sub> (0.025 mmol), toluene (2 mL), 110 °C, 18 h.

Table 2: Scope of (Hetero)aryl Chloride Coupling Partners



Entry	(Hetero)aryl Chloride	Product	Yield (%)
1	2-Chloroquinoline	2-phenoxyquinoline	85
2	4-Chloroquinaldine	4-phenoxyquinaldine	90
3	2-Chloropyridine	2-phenoxypyridine	78
4	2-Chloro-5- trifluoromethylpyridine	2-phenoxy-5- (trifluoromethyl)pyridin e	72
5	3-Chloro-6- methylpyridazine	3-methyl-6- phenoxypyridazine	65
6	1-Chloroisoquinoline	1-phenoxyisoquinoline	88

Reaction conditions: (Hetero)aryl chloride (0.5 mmol), phenol (0.6 mmol), NaOtBu (0.7 mmol), Ph**PAd-DalPhos** (0.025 mmol), Ni(COD)<sub>2</sub> (0.025 mmol), toluene (2 mL), 110 °C, 18 h.

## **Experimental Protocols**

The following are general experimental protocols for the Ph**PAd-DalPhos**/Ni(COD)<sub>2</sub> catalyzed C-O cross-coupling of phenols with (hetero)aryl chlorides, based on the procedures reported by Stradiotto and coworkers.[2]

## **Materials and General Considerations:**

- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
- Toluene should be dried and degassed prior to use.
- Ph**PAd-DalPhos**, Ni(COD)<sub>2</sub>, and NaOtBu are commercially available but should be handled under an inert atmosphere.
- Phenols and (hetero)aryl chlorides should be purified by standard methods if necessary.



## General Procedure for the C-O Cross-Coupling Reaction:

#### • Catalyst Preparation:

- In a nitrogen-filled glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ni(COD)<sub>2</sub> (6.9 mg, 0.025 mmol, 5 mol %) and PhPAd-DalPhos (16.5 mg, 0.025 mmol, 5 mol %).
- Add 1 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst.

#### Reaction Setup:

- To a separate oven-dried 4 mL vial equipped with a magnetic stir bar, add the (hetero)aryl chloride (0.5 mmol, 1.0 equiv.), the phenol (0.6 mmol, 1.2 equiv.), and NaOtBu (67.3 mg, 0.7 mmol, 1.4 equiv.).
- Add 1 mL of anhydrous, degassed toluene.

#### Reaction Execution:

- To the vial containing the substrate mixture, add the pre-formed catalyst solution via syringe.
- Seal the vial with a screw cap lined with a PTFE septum.
- Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.
- Stir the reaction mixture for 18 hours.

#### Work-up and Purification:

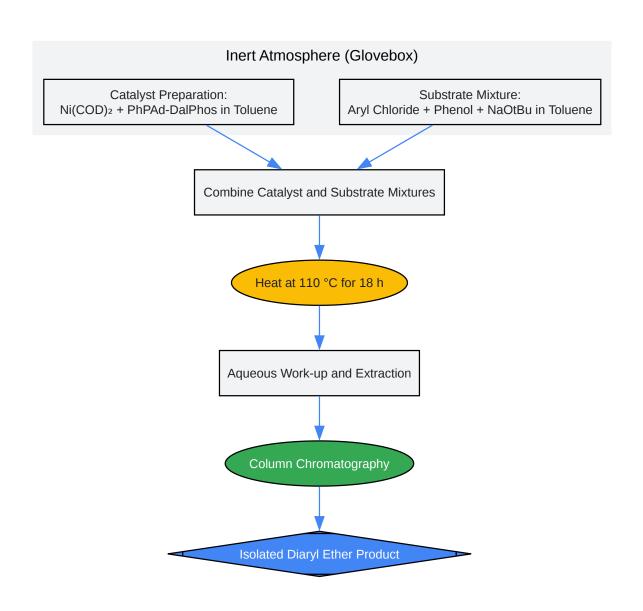
- After 18 hours, remove the vial from the oil bath and allow it to cool to room temperature.
- Quench the reaction by adding 5 mL of water.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).



- Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

## **Workflow Diagram**

The following diagram illustrates the general experimental workflow for the C-O cross-coupling reaction.





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## References

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